Clindamycin 2,4-Diphosphate

描述

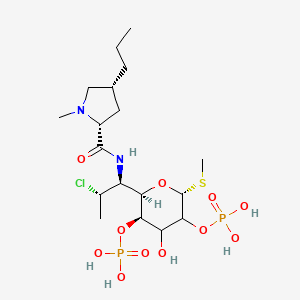

Definition and Structural Context as a Phosphorylated Lincosamide Derivative

Clindamycin (B1669177) 2,4-Diphosphate is a semi-synthetic, phosphorylated derivative of clindamycin, an antibiotic belonging to the lincosamide class. Structurally, it is formed by the addition of two phosphate (B84403) groups to the clindamycin molecule at the 2 and 4 positions of its sugar moiety. This modification distinguishes it from the more common prodrug, clindamycin phosphate, which has only a single phosphate group. pfizer.comasm.org

As a lincosamide, the core structure of clindamycin consists of an amino acid linked to an amino sugar. hres.ca Clindamycin 2,4-Diphosphate retains this fundamental structure but is chemically modified. It is identified by the CAS Number 1309048-48-3 and has a molecular formula of C₁₈H₃₅ClN₂O₁₁P₂S. pfizer.comjddtonline.info The addition of the two phosphate groups significantly increases the molecular weight and alters the physicochemical properties of the parent compound. jddtonline.info It is often referred to by synonyms such as Clindamycin 2,4-Bisphosphate. jst.go.jpijpbs.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | [(2R,3R,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4-hydroxy-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate |

| CAS Number | 1309048-48-3 |

| Molecular Formula | C₁₈H₃₅ClN₂O₁₁P₂S |

| Molecular Weight | 584.94 g/mol |

| Synonyms | Clindamycin 2,4-Bisphosphate, Clindamycin Phosphate EP Impurity I |

Data sourced from multiple chemical suppliers. jddtonline.infojst.go.jpzenodo.org

Historical Perspective of Clindamycin and its Prodrugs in Research

The development of clindamycin and its derivatives is a direct result of efforts to improve upon natural antibiotics. The story begins with lincomycin (B1675468), a natural lincosamide antibiotic isolated from the actinobacterium Streptomyces lincolnensis in the 1960s. acs.org Seeking to enhance its antibacterial activity and improve its properties, researchers at the Upjohn Company chemically modified lincomycin. In 1966, this research led to the synthesis of clindamycin, which involved the 7(S)-chloro-substitution of the 7(R)-hydroxyl group of lincomycin. researchgate.net This new compound proved to be more potent and was approved for medical use in 1970. acs.orgdrugs.com

Further research focused on creating prodrugs of clindamycin to overcome certain formulation challenges. A prodrug is an inactive or less active compound that is converted into the active drug within the body, typically through enzymatic processes. rupahealth.comslideshare.net The development of clindamycin phosphate, a water-soluble ester, was a significant step. pfizer.com This phosphorylation strategy was intentionally explored in pharmaceutical chemistry to create derivatives with specific properties. Clindamycin phosphate itself is inactive in vitro but is rapidly hydrolyzed in vivo by phosphatases to release the active clindamycin. pfizer.comresearchgate.net This success established a clear precedent and rationale for exploring other phosphorylated derivatives, such as this compound, for specialized research applications.

Rationale for Researching Multi-Phosphorylated Clindamycin Derivatives

The investigation into multi-phosphorylated derivatives like this compound is driven by the need for research tools with specific physicochemical properties. The addition of phosphate groups fundamentally alters the molecule's behavior in ways that are advantageous for laboratory studies.

A primary reason for phosphorylating antibiotics is to improve their aqueous solubility. slideshare.net Clindamycin itself is not highly soluble in water, which can complicate the preparation of stock solutions for in vitro experiments. The mono-ester, clindamycin phosphate, is a water-soluble salt developed specifically to address this issue. pfizer.commdpi.com

The addition of a second phosphate group to create this compound is expected to further enhance this hydrophilicity. This high water solubility is a significant advantage in a research context. It allows for the easy and accurate preparation of high-concentration aqueous stock solutions, which are essential for a wide range of biochemical and microbiological assays, such as determining minimum inhibitory concentrations (MIC) or studying enzyme kinetics. ijpbs.com The ability to dissolve the compound directly in aqueous buffers without the need for organic solvents like DMSO avoids potential solvent-induced artifacts in sensitive biological experiments.

This compound serves as a valuable proagent for biochemical research. drugs.com As a prodrug, it is designed to be biologically inactive until its phosphate groups are removed. rupahealth.com This conversion is accomplished by phosphatase enzymes, which hydrolyze the ester bonds to release the active clindamycin. asm.orghres.ca

This characteristic makes this compound an excellent substrate for studying enzyme activity. Researchers can use it to investigate the kinetics and specificity of various phosphatases. asm.org By monitoring the rate of conversion from the diphosphate (B83284) form to active clindamycin, scientists can characterize enzyme function and screen for potential inhibitors. Furthermore, in studies of drug delivery and metabolism, such multi-phosphorylated compounds can be used to explore multi-step activation processes and how they affect the release profile and availability of the active agent in a controlled laboratory setting. nih.govnih.gov

Structure

3D Structure

属性

分子式 |

C18H35ClN2O11P2S |

|---|---|

分子量 |

584.9 g/mol |

IUPAC 名称 |

[(2R,3R,6R)-2-[(1S,2S)-2-chloro-1-[[(2R,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4-hydroxy-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C18H35ClN2O11P2S/c1-5-6-10-7-11(21(3)8-10)17(23)20-12(9(2)19)14-15(31-33(24,25)26)13(22)16(18(30-14)35-4)32-34(27,28)29/h9-16,18,22H,5-8H2,1-4H3,(H,20,23)(H2,24,25,26)(H2,27,28,29)/t9-,10+,11+,12+,13?,14+,15+,16?,18+/m0/s1 |

InChI 键 |

SPZJAFHRZHRDNU-MAWHDMTKSA-N |

手性 SMILES |

CCC[C@@H]1C[C@@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)OP(=O)(O)O)O)OP(=O)(O)O)[C@H](C)Cl |

规范 SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)OP(=O)(O)O)C(C)Cl |

产品来源 |

United States |

Chemical Synthesis and Derivatization Strategies for Clindamycin 2,4 Diphosphate

Characterization of Synthetic Intermediates and Related Substances

The analysis of synthetic intermediates and related substances is critical for ensuring the quality and purity of clindamycin (B1669177) phosphate (B84403). Various analytical techniques are employed to identify and quantify impurities, including different phosphate isomers and degradation products.

Identification of Phosphate Isomers and Degradation Products (e.g., Clindamycin 2-phosphate, 3-phosphate, 4-phosphate)

During the synthesis and storage of clindamycin phosphate, several related substances can be formed. These include positional isomers of the phosphate group and other degradation products. The identification and separation of these compounds are typically achieved using chromatographic and spectroscopic methods.

High-performance liquid chromatography (HPLC) is a primary tool for the separation of clindamycin and its related substances. lcms.czresearchgate.netnih.gov The use of reversed-phase columns with specific mobile phase compositions allows for the resolution of clindamycin phosphate from its isomers and other impurities. lcms.cznih.gov For instance, a method using a C18 column with a mobile phase of acetonitrile (B52724) and a phosphate buffer can effectively separate clindamycin phosphate from lincomycin (B1675468) and other impurities in under three minutes. lcms.cz

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification of these separated compounds. researchgate.netnih.gov By analyzing the mass-to-charge ratio of the molecular ions and their fragmentation patterns, the specific phosphate isomers and degradation products can be identified. researchgate.net Studies have identified clindamycin 2-phosphate, clindamycin 3-phosphate, and clindamycin 4-phosphate as potential isomers and degradation products in clindamycin phosphate preparations. mdpi.com

The table below summarizes the key phosphate isomers of clindamycin.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Clindamycin 2-Phosphate | C₁₈H₃₄ClN₂O₈PS | 504.96 | 24729-96-2 |

| Clindamycin 3-Phosphate | C₁₈H₃₄ClN₂O₈PS | 504.96 | 28708-34-1 |

| Clindamycin 4-Phosphate | C₁₈H₃₄ClN₂O₈PS | 504.96 | 54887-30-8 |

| Clindamycin 2,4-Diphosphate | C₁₈H₃₅ClN₂O₁₁P₂S | 584.94 | 1309048-48-3 |

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool for the characterization of these compounds, providing detailed structural information. nih.gov Quantitative NMR (qNMR) can be used to determine the purity of clindamycin phosphate and to quantify the levels of various impurities. nih.gov

The degradation of clindamycin phosphate can be influenced by factors such as temperature and pH. Thermal degradation studies have shown an increase in the content of major impurities, which were identified by LC-MS. The formation of clindamycin, lincomycin-2-phosphate, and clindamycin B-2-phosphate has been observed during degradation experiments. mdpi.com

Prodrug Mechanism and Bioconversion Dynamics of Clindamycin 2,4 Diphosphate

Enzymatic Hydrolysis to Active Clindamycin (B1669177)

The conversion of the inactive clindamycin phosphate (B84403) prodrug to the biologically active clindamycin is a critical step for its therapeutic efficacy. This biotransformation occurs rapidly in vivo through enzymatic action. medsafe.govt.nznih.govfda.gov

The primary mechanism for the activation of clindamycin phosphate is phosphatase ester hydrolysis. medchemexpress.commedchemexpress.comnih.gov This biochemical process involves the cleavage of the phosphate group from the prodrug molecule. nih.gov The enzymes responsible for this reaction are alkaline phosphatases, which are ubiquitous in the body. nih.gov By removing the phosphate ester, these enzymes release the active clindamycin, which can then bind to bacterial ribosomes and inhibit protein synthesis. medsafe.govt.nz This in vivo hydrolysis is a rapid process, ensuring that the active drug becomes available systemically after administration. pfizer.commedicines.org.au

Alkaline phosphatases (APs) are metalloenzymes that exhibit broad specificity, allowing them to act on a variety of phosphate esters. openbiochemistryjournal.com The activation of clindamycin phosphate is catalyzed by these enzymes, particularly intestinal alkaline phosphatases (IALPs). researchgate.netresearchgate.net Studies using recombinant rat and cynomolgus monkey IALPs have shown that these enzymes effectively cleave the phosphate prodrug to release active clindamycin. researchgate.net

The kinetics of this conversion have been characterized in preclinical models. For instance, the apparent Michaelis constant (Kₘ), which indicates the substrate concentration at which the enzyme operates at half its maximum velocity, has been determined for clindamycin phosphate with rat IALP. The relatively high Kₘ value suggests that the enzyme is unlikely to become saturated at therapeutic concentrations of the drug. researchgate.net

| Enzyme Source | Substrate | Apparent Kₘ (μM) |

| Recombinant Rat IALP | Clindamycin Phosphate | 1340 ± 160 |

| Recombinant Rat IALP | Fosphenytoin (B1200035) | 1000 ± 110 |

This table presents the apparent Michaelis constant (Kₘ) for the hydrolysis of clindamycin phosphate and fosphenytoin by recombinant rat intestinal alkaline phosphatase (rIALP). Data sourced from research findings. researchgate.net

The activity of alkaline phosphatases is dependent on divalent metal ions, typically two Zinc (Zn²⁺) ions and one Magnesium (Mg²⁺) ion per subunit, which are crucial for catalysis. openbiochemistryjournal.com

Intestinal alkaline phosphatases (IALPs) play a significant role in the activation of orally administered phosphate prodrugs. researchgate.netresearchgate.net These enzymes are highly expressed along the brush border of the epithelial cells lining the intestine. researchgate.netresearchgate.net When a phosphate prodrug like clindamycin phosphate passes through the intestine, IALPs on the mucosal surface hydrolyze the phosphate ester, releasing the active parent drug for absorption. researchgate.net The efficiency of this process is vital for the bioavailability of the active compound. researchgate.net While the primary physiological functions of IALPs include detoxifying bacterial components and regulating nutrient absorption, their action on phosphate prodrugs is a key aspect of their pharmacological significance. animbiosci.org

Factors Influencing Prodrug Activation and Conversion Rates in Preclinical Models

Several factors can influence the rate and extent of clindamycin phosphate activation in preclinical studies. One significant factor is the structure of the prodrug itself. Research comparing different phosphate prodrugs in rats has shown that those with a direct phosphate linkage, like clindamycin phosphate and dexamethasone (B1670325) phosphate, are generally more resistant to bioconversion by IALP compared to prodrugs with an oxymethyl-linked phosphate group, such as fosphenytoin. researchgate.net

Species differences in IALP activity also affect conversion rates. Studies have characterized and compared IALPs from rats and cynomolgus monkeys, which are important preclinical species, to better understand these differences. researchgate.net The rate of phosphate cleavage by these enzymes in vitro has been shown to correlate qualitatively with the in vivo exposure to the parent drug in rats. Prodrugs that were readily cleaved by rat IALP in vitro generally resulted in higher systemic exposure to the active parent drug in vivo. researchgate.net

| Prodrug | Linkage Type | In Vitro Conversion (rIALP) | In Vivo Parent Exposure (Rat) |

| Fosphenytoin | Oxymethyl-linked | Fast | High |

| Ritonavir Oxymethyl Phosphate | Oxymethyl-linked | Fast | High |

| Dexamethasone Phosphate | Direct Phosphate | Slow | Moderate |

| Clindamycin Phosphate | Direct Phosphate | Slow | Moderate |

| Ritonavir Phosphate | Direct Phosphate | No Conversion | Minimal |

This table summarizes the relationship between the type of phosphate linkage, the in vitro conversion rate by recombinant rat intestinal alkaline phosphatase (rIALP), and the resulting in vivo parent drug exposure in rats for several phosphate prodrugs. Data adapted from preclinical research findings. researchgate.net

Molecular and Biochemical Mechanisms of Action Elicited by Clindamycin Derived from Clindamycin 2,4 Diphosphate

Ribosomal Target Interaction

Clindamycin's efficacy stems from its ability to specifically target and bind to the machinery responsible for protein production in bacteria: the ribosome.

Binding to the 50S Ribosomal Subunit of Bacterial Ribosomes

The bacterial ribosome is composed of two subunits, the 30S and the 50S. Clindamycin (B1669177) selectively binds to the large 50S ribosomal subunit. wikipedia.orgtocris.comnih.govmdpi.comdermatologytimes.com This interaction is the foundational step in its antibacterial activity. The binding is reversible and occurs at the peptidyl transferase center (PTC), a critical region within the 50S subunit responsible for forming peptide bonds. wikipedia.orgmdpi.commdpi.com By occupying this site, clindamycin effectively obstructs the normal functioning of the ribosome.

Recent studies using cryo-electron microscopy (cryo-EM) have provided high-resolution structural insights into the binding of clindamycin to the 50S ribosomal subunit of Cutibacterium acnes, a bacterium implicated in acne. dermatologytimes.com These studies have visually confirmed the precise location and interactions of the antibiotic within the ribosome. dermatologytimes.com

Specific Interaction with 23S Ribosomal RNA

Within the 50S subunit, the primary binding site for clindamycin is the 23S ribosomal RNA (rRNA). dermatologytimes.comdrugbank.com Chemical footprinting and structural studies have identified specific nucleotides within the 23S rRNA that are crucial for this interaction. oup.com Clindamycin forms hydrogen bonds and has van der Waals contacts with several of these nucleotides, including A2058, A2059, G2505, and C2452. mdpi.comoup.comresearchgate.net The galactose sugar moiety of clindamycin plays a significant role in stabilizing this complex by interacting with nucleotides such as A2241, A2242, G2244, and G2687. dermatologytimes.com

Mutations in these key 23S rRNA nucleotides, such as the A2058G mutation, can lead to bacterial resistance by weakening the binding affinity of clindamycin to the ribosome. dermatologytimes.comnih.gov

Inhibition of Bacterial Protein Synthesis

By binding to the ribosomal machinery, clindamycin effectively halts the production of essential proteins, leading to a disruption of vital bacterial processes.

Prevention of Peptide Chain Elongation During Translation

Clindamycin's presence in the peptidyl transferase center interferes with the proper positioning of transfer RNA (tRNA) molecules, which are responsible for bringing amino acids to the ribosome. nih.govmdpi.com This interference prevents the formation of peptide bonds, the fundamental links in a protein chain, thereby halting peptide chain elongation. tocris.comnih.govmdpi.com Some research suggests that clindamycin acts as a structural analog of peptidyl-tRNA, further disrupting the initiation and elongation of the peptide chain. drugbank.com

Bacteriostatic and Bactericidal Concentration-Dependent Activity

The effect of clindamycin on bacteria can be either bacteriostatic (inhibiting growth) or bactericidal (killing the bacteria), depending on the concentration of the drug, the bacterial species, and the site of infection. wikipedia.orgnih.gov

At typical therapeutic concentrations, clindamycin is primarily considered bacteriostatic. patsnap.comwikipedia.org It effectively halts bacterial proliferation, allowing the host's immune system to clear the infection. patsnap.com However, at higher concentrations, clindamycin can exhibit bactericidal activity against certain susceptible organisms. wikipedia.orgoup.commdpi.com This concentration-dependent killing effect has been observed in vitro for various bacteria. oup.comresearchgate.netvt.edu The ratio of the minimum bactericidal concentration (MBC) to the minimum inhibitory concentration (MIC) can be used to classify an antibiotic's activity, with a ratio of ≤4 generally considered bactericidal. nih.gov Studies have shown that for some bacteria, clindamycin achieves this ratio. vt.edu

Modulation of Other Biological Targets in Research Contexts

Inhibition of Human Tyrosyl-DNA Phosphodiesterase (Tdp1)

In scientific investigations, clindamycin 2-phosphate has been identified as a pharmacological inhibitor of human tyrosyl-DNA phosphodiesterase (Tdp1). psu.edusigmaaldrich.comchemicalbook.com Tdp1 is a crucial DNA repair enzyme that corrects DNA damage caused by the trapping of topoisomerase I (Top1) on the DNA strand. psu.edunih.gov Along with other ribosome inhibitors such as thiostrepton (B1681307) and puromycin, as well as aminoglycoside antibiotics, clindamycin 2-phosphate was among the first pharmacological inhibitors of Tdp1 to be reported. psu.eduwikigenes.org

Research demonstrated that clindamycin 2-phosphate exhibits inhibitory activity against Tdp1, although this effect was observed at relatively high concentrations compared to other identified inhibitors like neomycin and thiostrepton. psu.edu The inhibition of Tdp1 is a significant area of research, as it represents a potential strategy to enhance the effectiveness of certain anticancer agents that function by targeting Top1. psu.edunih.gov By inhibiting the Tdp1 repair mechanism, the cytotoxic effects of Top1-induced DNA damage could be amplified. wikigenes.org

Table 1: Research Findings on Tdp1 Inhibitors

| Compound | Class | Target Enzyme | Observed Effect | Source |

|---|---|---|---|---|

| Clindamycin 2-phosphate | Ribosome Inhibitor | Human Tyrosyl-DNA Phosphodiesterase (Tdp1) | Inhibitory activity at high concentrations. | psu.edu |

| Neomycin | Aminoglycoside Antibiotic | Human Tyrosyl-DNA Phosphodiesterase (Tdp1) | Active inhibitor with an IC50 of 8 µM. | psu.edu |

| Thiostrepton | Ribosome Inhibitor | Human Tyrosyl-DNA Phosphodiesterase (Tdp1) | Active inhibitor with an IC50 of 1.8 µM. | psu.edu |

| Puromycin | Ribosome Inhibitor | Human Tyrosyl-DNA Phosphodiesterase (Tdp1) | Inhibitory activity at high concentrations. | psu.edu |

Role in DNA Topoisomerase I-DNA Covalent Complex Repair

DNA topoisomerase I (Top1) is an essential enzyme that alleviates torsional stress in DNA during processes like replication and transcription. psu.edu It does so by creating transient single-strand breaks, forming a covalent intermediate known as the Top1 cleavage complex (Top1cc). psu.edunih.gov While these complexes are normally short-lived, certain anticancer drugs, such as camptothecin, work by stabilizing them, leading to DNA damage and cell death. psu.edu

The enzyme Tdp1 plays a critical role in cellular survival by repairing these trapped Top1cc. nih.govwikigenes.org It functions by hydrolyzing the bond between the Top1 enzyme's tyrosine residue and the 3'-end of the DNA, thereby releasing the trapped enzyme and allowing other repair pathways to proceed. psu.edusigmaaldrich.comchemicalbook.com

The inhibitory action of clindamycin 2-phosphate on Tdp1 directly interferes with this vital repair process. sigmaaldrich.comscientificlabs.co.ukscientificlabs.co.ukchemdad.com By slowing down or preventing the removal of Top1cc, the compound can potentially increase the efficacy of Top1-targeting chemotherapeutic agents. psu.eduwikigenes.org This mechanism highlights a potential, albeit indirect, role for Tdp1 inhibitors in modulating the repair of DNA Topoisomerase I-DNA covalent complexes.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Clindamycin 2,4-Diphosphate |

| Clindamycin 2-phosphate |

| Tyrosyl-DNA Phosphodiesterase (Tdp1) |

| DNA Topoisomerase I (Top1) |

| Neomycin |

| Thiostrepton |

| Puromycin |

Preclinical Pharmacokinetic and Preclinical Pharmacodynamic Considerations of Clindamycin 2,4 Diphosphate

Absorption and Systemic Exposure of Clindamycin (B1669177) Derived from Diphosphate (B83284) Forms

Preclinical studies indicate that following administration, clindamycin phosphate (B84403) is absorbed and rapidly converted to active clindamycin. fda.gov The systemic exposure to clindamycin is a critical determinant of its efficacy.

In preclinical animal models, clindamycin is readily absorbed from the gastrointestinal tract. fda.gov Following intramuscular injection of clindamycin-2-phosphate in preclinical models, peak blood levels of active clindamycin are achieved. nih.gov For instance, after a 300 mg intramuscular injection, a peak level of 3.3 mcg/ml was observed at one hour. nih.gov

The distribution of clindamycin is extensive throughout the body. nih.gov However, it does not achieve significant concentrations in the cerebrospinal fluid. fda.gov The binding of clindamycin to plasma proteins has been investigated in different preclinical species. One study demonstrated that clindamycin exhibits notably lower protein binding in rat plasma compared to human and bovine plasma. researchgate.net

Table 1: Systemic Clindamycin Concentrations in a Preclinical Model Following a Single Intramuscular Injection of Clindamycin-2-Phosphate

| Time Post-Injection | Peak Blood Level (mcg/ml) |

|---|---|

| 1 hour | 3.3 |

| 6 hours | 1.0 |

Data derived from preclinical studies of intramuscularly administered clindamycin-2-phosphate. nih.gov

Biotransformation Pathways of Clindamycin in Preclinical Models

Once systemically available, clindamycin undergoes metabolic transformation, primarily in the liver. nih.govdrugbank.commdpi.comnih.gov

The biotransformation of clindamycin is principally mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.govmdpi.comnih.gov In vitro studies using human liver and intestinal microsomes have identified CYP3A4 as the primary enzyme responsible for clindamycin's metabolism. nih.govpsu.eduresearchgate.net CYP3A5 also contributes to its metabolism, but to a lesser extent. medsafe.govt.nznih.govdrugbank.comnih.gov The oxidation of clindamycin to its major metabolite, clindamycin sulfoxide (B87167), has been shown to correlate with CYP3A-catalyzed activity. nih.govpsu.eduresearchgate.net

The hepatic metabolism of clindamycin results in the formation of several metabolites. drugbank.com The two major metabolites identified are clindamycin sulfoxide and N-desmethylclindamycin. medsafe.govt.nznih.govdrugbank.com Both of these are considered bioactive metabolites. nih.govpsu.edunih.gov In addition to these, clindamycin glucuronide has been identified as a metabolite in dogs. fda.gov In preclinical models such as rats and dogs, the profile of excreted metabolites has been characterized. fda.gov

Table 2: Urinary Metabolites of Clindamycin in Preclinical Models

| Species | Metabolite | Percentage of Total Excreted in Urine |

|---|---|---|

| Rat | Unchanged Clindamycin | 53% |

| Clindamycin Sulfoxide | 31% | |

| N-desmethylclindamycin | 15% | |

| Dog | Unchanged Clindamycin | 36% |

| Clindamycin Sulfoxide | 28% | |

| Clindamycin Glucuronide | 28% | |

| N-desmethylclindamycin | 9% |

Data from preclinical studies detailing the composition of urinary excretion products. fda.gov

Elimination Routes of Clindamycin and its Metabolites in Experimental Systems

Clindamycin and its metabolites are eliminated from the body through both renal and fecal pathways. nih.govnoahcompendium.co.uk Preclinical studies in rats have demonstrated that following oral administration, approximately one-third of the total radioactivity is excreted in the urine and two-thirds in the feces. fda.gov Specifically, 27.04% of the radioactivity was found in the urine and 68.47% in the feces. fda.gov In dogs, a similar pattern of excretion in urine and feces is observed. fda.gov Approximately 10% of the bioactivity is excreted in the urine and 3.6% in the feces, with the remainder being excreted as inactive metabolites. drugbank.comnih.gov

Table 3: Excretion of Clindamycin in Preclinical Models

| Species | Route of Administration | Percentage Excreted in Urine | Percentage Excreted in Feces |

|---|---|---|---|

| Rat | Oral | ~27% | ~68% |

| Rat | Intraperitoneal | ~33% | ~67% |

Data represents the excretion of total radioactivity. fda.gov

In vitro Pharmacodynamic Spectrum and Activity against Microorganisms

Clindamycin exerts its antimicrobial effect by inhibiting bacterial protein synthesis. pfizer.commedsafe.govt.nznoahcompendium.co.uk It binds to the 50S subunit of the bacterial ribosome, which interferes with the formation of peptide bonds. pfizer.comnoahcompendium.co.uk Clindamycin is primarily considered a bacteriostatic agent. fda.govpfizer.commedsafe.govt.nz

The in vitro spectrum of clindamycin includes a range of aerobic Gram-positive cocci and anaerobic Gram-negative bacilli. pfizer.comnoahcompendium.co.uk

Susceptible Microorganisms Include:

Aerobic Gram-positive cocci:

Staphylococcus pseudintermedius and Staphylococcus aureus (including penicillinase and non-penicillinase producing strains). noahcompendium.co.uk

Streptococcus spp. (with the exception of Streptococcus faecalis). noahcompendium.co.uk

Anaerobic Gram-negative bacilli:

Bacteroides spp. noahcompendium.co.uknih.gov

Fusobacterium necrophorum. noahcompendium.co.uk

Clostridia:

Most C. perfringens are susceptible. noahcompendium.co.uk

Other Anaerobes:

Propionibacterium acnes. fda.govmedsafe.govt.nz

In a murine thigh infection model with community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA) strains that have inducible clindamycin resistance, the activity of clindamycin was found to be dependent on the bacterial inoculum size. nih.gov At a high inoculum, clindamycin was bacteriostatic at 24 hours, with bacterial growth observed at 72 hours. nih.gov However, at a lower inoculum, clindamycin demonstrated a reduction in bacterial counts at both 24 and 72 hours. nih.gov

**Table 4: In Vitro Activity of Clindamycin against *Bacteroides fragilis***

| Antibiotic | Concentration for 100% Inhibition (µg/ml) |

|---|---|

| Clindamycin | 1.6 |

| Metronidazole | 0.8 |

| Rosamicin | 1.6 |

| Josamycin | 0.8 |

Data from a study with 29 clinical isolates of Bacteroides fragilis. nih.gov

Mechanisms of Antibiotic Resistance Relevant to Clindamycin Derived from Clindamycin 2,4 Diphosphate

Ribosomal Alteration-Mediated Resistance

The most prevalent mechanisms of resistance to clindamycin (B1669177) involve modifications to the bacterial ribosome, which prevent or reduce the binding affinity of the antibiotic. These alterations can be achieved through enzymatic modification of the ribosomal RNA (rRNA) or through mutations in the genes encoding rRNA or ribosomal proteins.

A primary mechanism of acquired resistance to clindamycin is the enzymatic modification of its binding site on the 23S rRNA component of the 50S ribosomal subunit. taylorandfrancis.com This is most commonly achieved through methylation of specific adenine (B156593) residues by enzymes known as erythromycin (B1671065) ribosome methylases (Erm). mdpi.comnih.gov These methyltransferases, encoded by erm genes, add one or two methyl groups to the N6 position of the adenine base at position A2058 (E. coli numbering). nih.govrcsb.orggardp.org This modification sterically hinders the binding of clindamycin and other antibiotics that share this binding site, leading to a resistance phenotype known as MLSb (Macrolide-Lincosamide-Streptogramin B). taylorandfrancis.comrcsb.org

Another significant modification is methylation at position A2503 of the 23S rRNA by the Cfr (chloramphenicol-florfenicol resistance) RNA methyltransferase. nih.gov This modification also confers resistance to clindamycin by altering the drug's binding pocket. nih.govresearchgate.net The presence of these methyltransferases can dramatically increase the minimal inhibitory concentrations (MICs) required to inhibit bacterial growth. For instance, methylation can increase the clindamycin MIC from 2 µg/ml to 512 µg/ml. nih.gov

| Resistance Mechanism | Modifying Enzyme | Gene | Target Nucleotide (E. coli numbering) | Effect on Clindamycin |

| Ribosomal Methylation | Erythromycin Ribosome Methylase | erm | A2058 | Decreased binding affinity |

| Ribosomal Methylation | Cfr RNA Methyltransferase | cfr | A2503 | Decreased binding affinity |

In addition to enzymatic modifications, mutations in the 23S rRNA gene can also confer resistance to clindamycin by altering the structure of the binding site. nih.gov These mutations decrease the affinity of clindamycin for the ribosome, thereby reducing its inhibitory effect on protein synthesis. rcsb.org Commonly observed mutations that result in clindamycin resistance occur at nucleotides within the peptidyl transferase center. rcsb.orgnih.gov

Key mutations have been identified at positions A2058 and A2059. For example, the A2058G and A2059G mutations in Streptococcus pneumoniae have been shown to confer resistance to both macrolides and clindamycin. asm.org Molecular dynamics simulations of the A2058G mutation suggest that it restricts the conformational freedom of the bound clindamycin molecule, preventing it from effectively blocking the nascent peptide exit tunnel. nih.gov Other reported mutations conferring resistance include changes at nucleotides G2057, C2452, and C2611. nih.govnih.gov In Mycoplasma salivarium, mutations at position A2058 (A to T/G) were associated with elevated clindamycin MICs. researchgate.net

| Organism | Mutation Location (E. coli numbering) | Associated Resistance |

| Streptococcus pneumoniae | A2058G | Macrolides, Lincosamides (Clindamycin) |

| Streptococcus pneumoniae | A2059G | Macrolides, Lincosamides (Clindamycin) |

| General Bacteria | G2057, C2452, C2611 | Lincosamides (Clindamycin) |

| Mycoplasma salivarium | A2058T/G | Lincosamides (Clindamycin) |

Efflux Pump Systems Conferring Resistance

Efflux pumps are transmembrane proteins that actively transport antibiotics and other toxic substances out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels. researchgate.netnih.gov This mechanism can contribute to resistance against a broad range of antimicrobial agents. nih.gov While target site modification is the most common form of high-level clindamycin resistance, efflux systems can also play a role, particularly in conferring low to moderate levels of resistance.

In some bacteria, efflux pumps encoded by genes such as mef (macrolide efflux) or mre (macrolide resistance) can recognize and export macrolides. nih.govresearchgate.net Due to the overlapping specificity of some of these pumps, they can also contribute to reduced susceptibility to clindamycin. msdmanuals.com For example, the AdeABC efflux pump in Acinetobacter baumannii can confer resistance to macrolides and lincosamides. mdpi.com

| Efflux Pump Family | Encoding Genes | Substrate(s) Including Clindamycin | Organism Example |

| Major Facilitator Superfamily (MFS) | mef, mre | Macrolides, Lincosamides | Streptococcus agalactiae |

| Resistance-Nodulation-Division (RND) | adeABC | Macrolides, Lincosamides | Acinetobacter baumannii |

Ribosomal Protection Proteins Modulating Susceptibility

A more recently described mechanism of resistance involves ribosomal protection proteins (RPPs). gbiosciences.com These proteins, often belonging to the ATP-binding cassette (ABC) F subfamily, can bind to the ribosome and dislodge the antibiotic from its target site. rcsb.orgasm.org This action protects the translational machinery from inhibition. asm.org

Several ABC-F proteins have been identified that confer resistance to antibiotics targeting the 50S ribosomal subunit, including clindamycin. asm.org For instance, Lsa-A in Enterococcus faecalis and Vga(A) in Staphylococcus aureus are examples of ABC-F proteins that mediate resistance to lincosamides. rcsb.org In Mycobacterium abscessus, an ARE-ABCF protein (encoded by Mab_1846) was shown to be upregulated upon exposure to clindamycin and to confer resistance by directly interacting with and protecting the ribosome. nih.gov This protection is an active process, often requiring ATP hydrolysis for the protein to dissociate from the ribosome after displacing the drug. nih.gov

Cross-Resistance Patterns within Lincosamide-Macrolide-Streptogramin B (MLS) Class

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple classes of antibiotics. gardp.org This is a significant clinical issue for the Macrolide-Lincosamide-Streptogramin B (MLSB) group of antibiotics, which includes clindamycin. msdmanuals.com

The antibiotics of the MLSB class, despite their structural differences, share an overlapping binding site on the 23S rRNA within the peptidyl transferase center and the entrance to the nascent peptide exit tunnel. gardp.orgnih.govresearchgate.net Key nucleotides for clindamycin binding include A2058, A2059, A2451, G2505, and A2602. researchgate.netresearchgate.net

Because of this shared molecular target, a single modification can affect the binding of all three classes of antibiotics. gardp.org The most prominent example is the methylation of A2058 by Erm enzymes, which results in the MLSB phenotype, conferring cross-resistance to macrolides, lincosamides (clindamycin), and streptogramin B antibiotics. taylorandfrancis.commdpi.comrcsb.org Similarly, mutations at A2058 or A2059 can also lead to broad cross-resistance within the MLSB group. asm.org This shared resistance mechanism means that the use of a macrolide can select for bacteria that are also resistant to clindamycin, even without prior exposure to the lincosamide. tobreg.org

Evolutionary Dynamics of Bacterial Resistance to Clindamycin

The emergence and spread of bacterial resistance to clindamycin, a lincosamide antibiotic, is a complex evolutionary process driven by strong selective pressures from antibiotic use. ashdin.com This evolution occurs through a combination of genetic mutations, the acquisition of resistance genes via horizontal transfer, and the interplay between different resistance mechanisms. nih.gov The dynamics are heavily influenced by the co-selection from other antibiotic classes, particularly macrolides, which share a similar mechanism of action. nih.govasm.org

At its core, the evolution of clindamycin resistance is a classic example of natural selection. When a bacterial population is exposed to clindamycin or a related antibiotic, susceptible bacteria are inhibited or killed. However, bacteria that possess pre-existing resistance mechanisms or acquire them through mutation or gene transfer have a significant survival advantage. ashdin.com These resistant variants then proliferate and pass on their resistance traits, leading to an increase in the prevalence of resistance within the bacterial population over time.

The genetic foundation for this evolution relies on two primary strategies:

Spontaneous Genetic Mutations: Random mutations can arise in the bacterial chromosome. For clindamycin, this can involve alterations in the genes encoding its target site, the 23S ribosomal RNA (rRNA), or ribosomal proteins. nih.govrcsb.org These mutations can change the chemical structure of the antibiotic's binding pocket, reducing its affinity and rendering it less effective. rcsb.org

Horizontal Gene Transfer (HGT): Bacteria can acquire resistance genes from other bacteria. This is a major accelerator of resistance evolution. ashdin.com Genes conferring clindamycin resistance, such as the erm (erythromycin ribosome methylase) genes, are frequently located on mobile genetic elements (MGEs) like plasmids and transposons. nih.govnih.govplos.org These MGEs can be transferred between different bacteria, including across species, allowing for the rapid dissemination of established resistance mechanisms. nih.govnih.gov

A crucial aspect of the evolutionary dynamics of clindamycin resistance is its link to macrolide resistance, known as the Macrolide-Lincosamide-Streptogramin B (MLSB) resistance phenotype. nih.govwikilectures.eu This cross-resistance is most commonly mediated by erm genes, which encode methylase enzymes. These enzymes modify the 23S rRNA at the antibiotic binding site, preventing macrolides, lincosamides, and streptogramin B antibiotics from inhibiting protein synthesis. rcsb.orgresearchgate.net

The expression of erm-mediated resistance can be either constitutive (cMLSB) or inducible (iMLSB). nih.govresearchgate.net

Constitutive Resistance: The methylase enzyme is produced continuously, making the bacterium resistant to both erythromycin and clindamycin at all times. plos.org

Inducible Resistance: The methylase is only produced in the presence of an inducing agent, which is typically a macrolide antibiotic like erythromycin. researchgate.netnih.gov In the absence of an inducer, these bacteria appear susceptible to clindamycin in laboratory tests. plos.orgresearchgate.net

This inducibility creates a significant evolutionary challenge in clinical settings. During treatment with clindamycin, an infection caused by a strain with the iMLSB phenotype can evolve. The exposure to clindamycin can select for spontaneous mutants in the regulatory region of the erm gene, leading to the bacteria becoming constitutively resistant. researchgate.netnih.gov This shift from inducible to constitutive resistance during therapy can result in treatment failure. researchgate.net

Research has shown that the genetic background of the inducible strain significantly influences the rate at which this evolutionary switch occurs. Strains carrying the erm(C) gene have a substantially higher frequency of mutation to constitutive clindamycin resistance compared to strains carrying the erm(A) gene. nih.gov

Table 1: Frequency of Mutation to Clindamycin Resistance in Staphylococcus aureus with Inducible MLSB Resistance

| Gene Conferring Inducible Resistance | Mean Frequency of Mutation to Clindamycin Resistance | Fold Increase Compared to erm(A) |

| erm(A) | 3.4 × 10⁻⁸ | 1x |

| erm(C) | 4.7 × 10⁻⁷ | ~14x |

| Data sourced from a study on S. aureus isolates, demonstrating the higher evolutionary potential for constitutive resistance in erm(C) strains. nih.gov |

The prevalence of different erm genes varies geographically and among different bacterial species, reflecting diverse evolutionary pressures and pathways. nih.gov

Table 2: Prevalence of erm Genes in Inducible Clindamycin-Resistant S. aureus Isolates from Various Studies

| Study Reference | Geographic Location | Prevalence of ermA | Prevalence of ermC |

| Schmitz et al. (1999) | Europe | 81.9% | 11.0% |

| Eady et al. (2003) | UK | 11.0% | 88.0% |

| Lim et al. (2002) | Korea | 35.0% | 49.0% |

| Shrestha et al. (2020) | Nepal | 15.6% | 18.8% |

| This table illustrates the geographical variation in the distribution of the primary genes responsible for inducible clindamycin resistance, highlighting different regional evolutionary trends. nih.gov |

Furthermore, the evolution of resistance is shaped by fitness costs. Acquiring a resistance gene or mutation can sometimes impose a biological cost on the bacterium, making it less competitive in an antibiotic-free environment. However, bacteria can overcome this through subsequent compensatory mutations that alleviate the fitness cost, thereby stabilizing the resistance trait within the population even without constant antibiotic pressure. The growth of bacteria in communities known as biofilms can also alter evolutionary trajectories, potentially allowing for the emergence of multiple co-existing resistant lineages. elifesciences.org

Advanced Research Applications and Emerging Preclinical Studies of Clindamycin 2,4 Diphosphate

Investigation of Novel Delivery Systems and Formulation Technologies (Preclinical)

Preclinical research has explored innovative methods to enhance the delivery and efficacy of clindamycin (B1669177) derivatives, with a focus on localized treatment and improved biocompatibility.

The integration of clindamycin phosphate (B84403) into bioadhesive carriers like platelet-rich fibrin (B1330869) (PRF) has demonstrated significantly enhanced antimicrobial activity in preclinical models. nih.govsemanticscholar.orgsemanticscholar.orgrsu.lv PRF is an autologous biomaterial derived from blood that acts as a carrier matrix, promoting wound healing and tissue regeneration. semanticscholar.orgsemanticscholar.org When combined with clindamycin phosphate, PRF not only provides a localized delivery system but also appears to induce structural changes in the antibiotic, converting it to a more active form. nih.govsemanticscholar.orgsemanticscholar.orgrsu.lv

This enhanced efficacy is evident in the substantial reduction of the minimal bactericidal concentration (MBC) required to kill bacteria. nih.govsemanticscholar.org Studies have shown that for Staphylococcus aureus and Staphylococcus epidermidis, the MBC of a pure clindamycin phosphate solution was 1000 µg/mL. nih.govsemanticscholar.orgsemanticscholar.org However, when delivered via a PRF matrix, the MBC dropped significantly to 62 µg/mL, indicating a potentiation of its antibacterial effect. nih.govsemanticscholar.orgsemanticscholar.org This approach could serve as a novel method to improve drug delivery efficacy and reduce the risk of postoperative infections. semanticscholar.orgrsu.lv Research also confirms that PRF is a suitable carrier for clindamycin when administered systemically, with the concentrations achieved in the PRF membrane being sufficient to target clinically relevant bacteria. nih.gov

| Formulation | Target Bacteria | Minimal Bactericidal Concentration (MBC) | Reference |

|---|---|---|---|

| Pure CLP Solution | S. aureus & S. epidermidis (Reference & Clinical Isolates) | 1000 µg/mL | nih.govsemanticscholar.orgsemanticscholar.org |

| CLP Combined with Platelet-Rich Fibrin (PRF) | S. aureus & S. epidermidis (Reference & Clinical Isolates) | 62 µg/mL | nih.govsemanticscholar.orgsemanticscholar.org |

A critical aspect of developing novel drug delivery systems is ensuring they are not toxic to host cells. Preclinical studies have evaluated the impact of clindamycin phosphate, both alone and in combination with carriers, on the viability of mammalian cells. In vitro tests using 3T3 mouse fibroblasts showed that clindamycin phosphate exhibits no significant cytotoxicity. medchemexpress.com

Further investigations into bioadhesive formulations support this finding. In vitro cell viability tests on formulations combining PRF with clindamycin phosphate demonstrated that cell viability remained higher than 70% after both 24 and 48-hour time points. nih.govsemanticscholar.orgsemanticscholar.orgrsu.lv Another study focusing on the effects of various antibiotics on fibroblast growth concluded that clindamycin did not affect either the cellular number or cellular viability. scielo.brresearchgate.net However, it was noted that the total protein content in the fibroblast cultures decreased when clindamycin was added. scielo.brufrgs.br

| Compound/Formulation | Cell Line | Observation | Reference |

|---|---|---|---|

| Clindamycin Phosphate | 3T3 Mouse Fibroblasts | No significant cytotoxicity observed. | medchemexpress.com |

| Platelet-Rich Fibrin (PRF) with Clindamycin Phosphate | Not specified | Cell viability >70% after 24 and 48 hours. | nih.govsemanticscholar.orgsemanticscholar.orgrsu.lv |

| Clindamycin | Human Fibroblasts | Did not affect cellular number or viability. | scielo.brresearchgate.net |

Applications in Investigating Bacterial Physiology and Genetics

Clindamycin 2,4-diphosphate is a useful tool for fundamental research into the inner workings of bacteria, particularly concerning resistance and metabolism.

The phosphorylated form of clindamycin is of particular interest for its application in studies of bacterial resistance. biosynth.com It serves as a tool for investigating the mechanisms by which bacteria evolve to evade the effects of antibiotics. biosynth.com Clindamycin resistance typically develops through mutations that alter the drug's binding site on the 23S rRNA of the 50S ribosomal subunit. nih.gov Other mechanisms include the production of methyl-transferases encoded by erm family genes, which confer cross-resistance to macrolide, lincosamide, and streptogramin B (MLSB) antibiotics, and the presence of antibiotic efflux pumps. frontiersin.org In controlled laboratory environments, researchers can use stable derivatives like this compound to apply selective pressure on bacterial populations and observe the genetic and phenotypic changes that lead to resistance over time. nih.govfrontiersin.orgnih.gov

Clindamycin's primary mode of action is the inhibition of bacterial protein synthesis. patsnap.comwikipedia.orgnih.gov It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and the elongation of the peptide chain. biosynth.combiosynth.com This specific inhibition makes clindamycin and its derivatives valuable for exploring ribosomal function and the enzymatic processes involved in translation. biosynth.com By halting protein production, researchers can study the downstream effects on various bacterial metabolic pathways that are dependent on the continuous synthesis of new enzymes. researchgate.net For instance, understanding how a bacterium's metabolism adapts to the cessation of protein synthesis can provide insights into its survival strategies and identify potential new drug targets. plos.org

Role as a Research Tool in Biochemistry and Molecular Biology

Beyond microbiology, clindamycin phosphate serves as a specialized tool in broader biochemical and molecular biology research. Its ability to specifically inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit allows it to be used as a probe to study the intricacies of translation and ribosomal function in prokaryotic systems. biosynth.com

Furthermore, research has identified a role for clindamycin 2-phosphate as a pharmacological inhibitor of human Tyrosyl-DNA Phosphodiesterase (Tdp1). sigmaaldrich.com Tdp1 is an enzyme involved in DNA repair, specifically in resolving DNA topoisomerase I-DNA covalent complexes by hydrolyzing the bond between the tyrosine of the enzyme and the DNA. sigmaaldrich.com The ability of clindamycin 2-phosphate to inhibit this human enzyme opens avenues for its use as a research tool in studies of DNA repair mechanisms, genome stability, and potentially in cancer research where modulation of DNA repair pathways is a key therapeutic strategy.

Developing Assays for Bacterial Contamination Detection

The detection of bacterial contamination is a critical concern in numerous fields, including clinical diagnostics, food safety, and pharmaceutical manufacturing. An emerging application for this compound lies in its potential use as a substrate in assays designed to detect the presence of bacteria. This application is predicated on the enzymatic activity of bacterial phosphatases.

Many bacterial species produce and secrete phosphatase enzymes, which catalyze the hydrolysis of phosphomonoesters. nih.gov this compound can serve as a specific substrate for these enzymes. The underlying principle of a detection assay would involve the enzymatic cleavage of the phosphate groups from the this compound molecule by bacterial phosphatases present in a sample.

The hydrolysis of the phosphate esters would result in the release of the parent compound, clindamycin, or a related detectable molecule. The detection of this product would then signify the presence of bacterial contamination. The sensitivity and specificity of such an assay would depend on the kinetic parameters of the bacterial phosphatase for the this compound substrate and the method used to detect the resulting product. Research in this area could lead to the development of rapid and sensitive diagnostic tools for identifying bacterial contamination in various matrices. While clindamycin itself is known to influence enzymatic activity in some bacteria, such as the phosphatase activity of CovS in Group A Streptococcus, the development of specific assays using its diphosphate (B83284) form as a primary substrate is a promising area of investigation. nih.gov

Use as a Chiral Selector in Enantiomeric Separations

A significant and well-documented research application of Clindamycin Phosphate is its use as a chiral selector in the enantiomeric separation of racemic drugs. nih.govresearchgate.netsemanticscholar.org Chirality is a critical aspect of pharmacology, as the different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. nih.gov Capillary electrophoresis (CE) is a high-resolution analytical technique that has proven effective for separating enantiomers, and the choice of a suitable chiral selector is paramount for achieving this separation. nih.gov

Clindamycin Phosphate, belonging to the lincosamide class of antibiotics, has been successfully employed as a novel chiral selector in CE for the separation of various racemic basic drugs. nih.govresearchgate.net Unlike macrocyclic antibiotics, which are more commonly used as chiral selectors, lincosamides like clindamycin offer different selectivity due to their unique structural features. researchgate.netsemanticscholar.org

Key Research Findings:

Separation of Basic Drugs: Clindamycin Phosphate has demonstrated excellent enantioseparation capability for a range of racemic basic drugs, including nefopam, citalopram, tryptophan, chlorphenamine, and propranolol. nih.gov Partial separation has also been achieved for compounds like metoprolol (B1676517) and atenolol. nih.gov

Influence of Experimental Parameters: The efficiency of the enantioseparation is influenced by several factors, such as the pH of the background electrolyte, the concentration of Clindamycin Phosphate, the capillary temperature, and the applied voltage. nih.govresearchgate.net Optimal separations are typically achieved at neutral or weakly basic pH and at lower capillary temperatures. nih.gov

Micellar Electrokinetic Chromatography (MEKC): The enantioseparation capability of Clindamycin Phosphate can be further evaluated and optimized using MEKC, a modification of CE. clinpgx.org

Deep Eutectic Solvents (DES): More recently, a deep eutectic solvent based on Clindamycin Phosphate has been developed and used as a chiral selector in nonaqueous capillary electrophoresis (NACE). nih.govmdpi.com This novel approach has shown significantly improved separation for amino alcohol drugs compared to unmodified Clindamycin Phosphate. nih.gov

Below is an interactive data table summarizing the racemic drugs that have been successfully separated using Clindamycin Phosphate as a chiral selector in capillary electrophoresis.

| Racemic Drug | Separation Achieved | Analytical Technique |

| Nefopam | Excellent | Capillary Electrophoresis |

| Citalopram | Excellent | Capillary Electrophoresis |

| Tryptophan | Excellent | Capillary Electrophoresis |

| Chlorphenamine | Excellent | Capillary Electrophoresis |

| Propranolol | Excellent | Capillary Electrophoresis |

| Metoprolol | Partial | Capillary Electrophoresis |

| Atenolol | Partial | Capillary Electrophoresis |

| Amino Alcohols | Complete Separation | Nonaqueous Capillary Electrophoresis with DES |

Potential Research in Environmental and Agricultural Microbiology

The role of microorganisms in environmental and agricultural systems is profound, influencing nutrient cycling, soil health, and the fate of xenobiotics. The metabolism of phosphorus is a key process in these environments, with many soil microbes producing phosphatase enzymes to mineralize organic phosphorus into a bioavailable form. nih.govresearchgate.net

While direct research on this compound in environmental and agricultural microbiology is not yet extensive, its chemical nature suggests several potential avenues for investigation. Given the prevalence of phosphatase activity in soil and aquatic environments, this compound could be explored as a tool to study these microbial processes.

Potential Research Applications:

Probe for Microbial Phosphatase Activity: this compound could be used as a substrate to measure and characterize the phosphatase activity of microbial communities in soil, sediment, and water samples. This could provide insights into the phosphorus cycling potential of different environments.

Investigating the Effects on Soil Microbiome: Research could be conducted to determine the impact of this compound on the structure and function of the soil microbiome. As some bacteria can utilize organophosphates as a nutrient source, it would be valuable to understand how this compound is metabolized and whether it influences the growth of specific microbial populations, such as phosphate-solubilizing bacteria. microbiologyjournal.orgresearchgate.net

Bioremediation Studies: The degradation of antibiotics in the environment is a significant concern. Studies could investigate the biodegradation of this compound by environmental microorganisms. This could help in understanding its environmental fate and persistence and in developing potential bioremediation strategies. The impact of other agricultural chemicals, such as the herbicide 2,4-D, on soil enzyme activities, including phosphatases, has been a subject of research, suggesting a precedent for studying the environmental interactions of such compounds. mdpi.com

常见问题

Basic Question: What analytical methods are recommended to distinguish Clindamycin 2,4-Diphosphate from structurally related esters (e.g., 2,3-dipalmitate or 2-phosphate derivatives)?

Methodological Answer:

High-performance liquid chromatography (HPLC) with a C8 or C18 reverse-phase column is widely used for separation. Under conditions aligned with the Japanese Pharmacopoeia, a mobile phase of acetonitrile-phosphate buffer (pH 6.0) enables resolution of this compound from esters like 2-palmitate or lincomycin analogs. System suitability testing with reference standards is critical to validate retention times and peak purity . Mass spectrometry (HPLC-MS) further confirms structural identity by distinguishing molecular weight differences (e.g., 901.82 g/mol for 2,4-dipalmitate vs. 504.97 g/mol for the diphosphate) .

Basic Question: What physicochemical properties of this compound are critical for experimental handling and formulation studies?

Key Data and Methods:

Advanced Question: How can researchers resolve contradictions in polymorphic stability data for this compound under varying humidity conditions?

Experimental Design:

- Moisture Stability: Conduct dynamic vapor sorption (DVS) to quantify water uptake at 25°C/60% RH vs. 40°C/75% RH. Compare with X-ray diffraction (XRD) to detect hydrate formation.

- Thermal Analysis: Differential scanning calorimetry (DSC) identifies phase transitions (e.g., anhydrous to monohydrate forms). Conflicting data may arise from incomplete equilibration during testing; ensure ≥48 hr stabilization periods .

- Statistical Validation: Use ANOVA to compare degradation rates across polymorphs, with post-hoc tests (e.g., LSD) to isolate variable-specific effects (e.g., humidity vs. temperature) .

Advanced Question: What methodologies are recommended for impurity profiling of this compound in synthetic batches?

Methodology:

- Synthesis Monitoring: Track intermediates (e.g., lincomycin 2,4-phosphate) via HPLC-MS with a limit of quantification (LOQ) ≤0.1%.

- Pharmacopeial Standards: The U.S. Pharmacopeia (USP) currently lacks a specified limit for 2,4-diphosphate impurities; however, EP guidelines recommend ≤0.5% for related esters. Develop in-house validated methods using reference materials (e.g., EP Impurity G) .

- Forced Degradation: Expose samples to acidic (0.1M HCl), oxidative (3% H₂O₂), and photolytic conditions to characterize degradation pathways.

Advanced Question: How should researchers design accelerated stability studies to predict long-term degradation pathways of this compound?

Protocol Design:

- Stress Conditions:

- Temperature: 40°C, 60°C (ICH Q1A guidelines).

- Humidity: 75% RH (to assess hydrolysis).

- Analytical Endpoints:

- HPLC for potency loss and impurity formation.

- XRD and Fourier-transform infrared spectroscopy (FTIR) for crystallinity changes.

- Karl Fischer titration for water content.

- Data Interpretation: Use the Arrhenius equation to extrapolate degradation rates at 25°C. Discrepancies between predicted and observed rates may indicate non-Arrhenius behavior (e.g., autocatalytic hydrolysis) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。